molecular formula C20H20FN5O5 B451777 1-(1-ADAMANTYL)-N~3~-(2-FLUORO-5-NITROPHENYL)-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE

1-(1-ADAMANTYL)-N~3~-(2-FLUORO-5-NITROPHENYL)-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE

Cat. No.: B451777
M. Wt: 429.4g/mol
InChI Key: FYRQYIFVYYLZPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1-ADAMANTYL)-N~3~-(2-FLUORO-5-NITROPHENYL)-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE is a synthetic organic compound It features an adamantyl group, a fluorinated nitrophenyl group, and a nitro-substituted pyrazole carboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-ADAMANTYL)-N~3~-(2-FLUORO-5-NITROPHENYL)-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE typically involves multi-step organic reactions. The adamantyl group can be introduced through Friedel-Crafts alkylation, while the pyrazole ring is often synthesized via cyclization reactions involving hydrazines and 1,3-diketones. The nitro groups are usually introduced through nitration reactions using nitric acid or other nitrating agents.

Industrial Production Methods

Industrial production methods for such compounds would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring purity through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the adamantyl group or the pyrazole ring.

    Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas over a catalyst or metal hydrides.

    Substitution: The fluorine atom on the phenyl ring can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products

    Oxidation: Oxidized derivatives of the adamantyl or pyrazole moieties.

    Reduction: Amino derivatives of the original nitro compound.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

Chemistry

The compound can be used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

Medicine

In medicinal chemistry, the compound may be investigated for its potential as a drug candidate, particularly for its interactions with specific biological targets.

Industry

In the industrial sector, the compound could be used in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of 1-(1-ADAMANTYL)-N~3~-(2-FLUORO-5-NITROPHENYL)-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE would depend on its specific application. In medicinal chemistry, it might interact with enzymes or receptors, modulating their activity. The presence of nitro groups suggests potential for redox activity, which could be relevant in biological systems.

Comparison with Similar Compounds

Similar Compounds

  • 1-(1-ADAMANTYL)-3-(2-FLUOROPHENYL)-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE
  • 1-(1-ADAMANTYL)-N~3~-(2-CHLORO-5-NITROPHENYL)-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE

Uniqueness

The unique combination of an adamantyl group, a fluorinated nitrophenyl group, and a nitro-substituted pyrazole carboxamide moiety distinguishes 1-(1-ADAMANTYL)-N~3~-(2-FLUORO-5-NITROPHENYL)-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE from other similar compounds. This unique structure may confer specific properties, such as enhanced stability or unique biological activity.

Properties

Molecular Formula

C20H20FN5O5

Molecular Weight

429.4g/mol

IUPAC Name

1-(1-adamantyl)-N-(2-fluoro-5-nitrophenyl)-4-nitropyrazole-3-carboxamide

InChI

InChI=1S/C20H20FN5O5/c21-15-2-1-14(25(28)29)6-16(15)22-19(27)18-17(26(30)31)10-24(23-18)20-7-11-3-12(8-20)5-13(4-11)9-20/h1-2,6,10-13H,3-5,7-9H2,(H,22,27)

InChI Key

FYRQYIFVYYLZPG-UHFFFAOYSA-N

SMILES

C1C2CC3CC1CC(C2)(C3)N4C=C(C(=N4)C(=O)NC5=C(C=CC(=C5)[N+](=O)[O-])F)[N+](=O)[O-]

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)N4C=C(C(=N4)C(=O)NC5=C(C=CC(=C5)[N+](=O)[O-])F)[N+](=O)[O-]

Origin of Product

United States

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